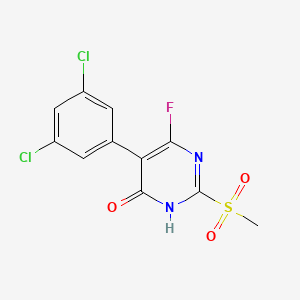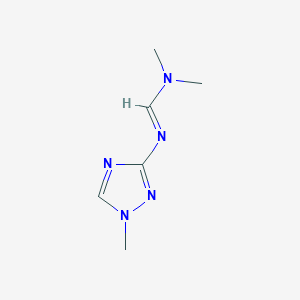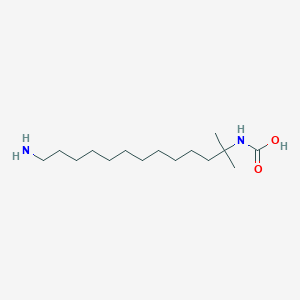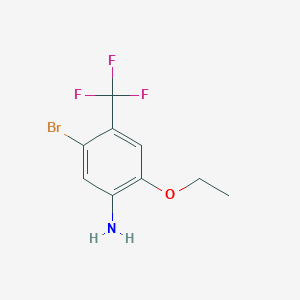
Sulfo-Cyanine7 bis-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfo-Cy7 bis-NHS ester is a water-soluble, bifunctional dye that possesses two terminal N-hydroxysuccinimide ester functions. These NHS esters can react specifically and efficiently with primary amines, such as the side chain of lysine residues or aminosilane-coated surfaces, at neutral or slightly basic conditions to form a covalent bond . This compound is particularly useful for the cross-conjugation of amines and other advanced labeling applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy7 bis-NHS ester involves the reaction of sulfo-Cyanine7 with N-hydroxysuccinimide in the presence of a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction typically occurs in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions . The NHS esters formed are semi-stable and can be used promptly for further reactions with primary amines .
Industrial Production Methods
Industrial production of Sulfo-Cy7 bis-NHS ester follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Sulfo-Cy7 bis-NHS ester primarily undergoes substitution reactions where the NHS ester groups react with nucleophiles, particularly primary amines, to form stable amide bonds . This reaction is highly efficient at pH 7-8 and is commonly performed in phosphate-buffered saline (PBS) at pH 7.2-7.5 .
Common Reagents and Conditions
Reagents: Primary amines, EDC, NHS, sulfo-NHS
Conditions: Neutral to slightly basic pH (7-8), organic solvents like DMSO or DMF, aqueous buffers like PBS
Major Products
The major products of these reactions are amide-linked conjugates where the Sulfo-Cy7 dye is covalently attached to the target molecule, such as a protein or peptide .
Aplicaciones Científicas De Investigación
Sulfo-Cy7 bis-NHS ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used for labeling and crosslinking primary amines in peptides and proteins.
Biology: Employed in fluorescence imaging and tracking of biomolecules in live cells and tissues.
Medicine: Utilized in diagnostic assays and therapeutic research for tracking drug delivery and distribution.
Industry: Applied in the development of biosensors and other analytical tools.
Mecanismo De Acción
The mechanism of action of Sulfo-Cy7 bis-NHS ester involves the formation of stable amide bonds through the reaction of its NHS ester groups with primary amines. This reaction releases the NHS or sulfo-NHS group, creating a covalent bond between the dye and the target molecule . The dye’s near-infrared fluorescence properties make it ideal for non-invasive imaging and tracking in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfo-Cyanine5 bis-NHS ester
- Sulfo-Cyanine3 bis-NHS ester
- Disuccinimidyl suberate (DSS)
- Bis[sulfosuccinimidyl] suberate (BS3)
- 3,3’-Dithiobis[sulfosuccinimidylpropionate] (DTSSP)
Uniqueness
Sulfo-Cy7 bis-NHS ester stands out due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging . Its high water solubility and efficient amine-reactive properties make it a versatile tool for various labeling and crosslinking applications .
Propiedades
Fórmula molecular |
C50H57KN4O14S2 |
|---|---|
Peso molecular |
1041.2 g/mol |
Nombre IUPAC |
potassium;(2E)-1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C50H58N4O14S2.K/c1-49(2)37-31-35(69(61,62)63)18-20-39(37)51(28-9-5-7-14-47(59)67-53-43(55)24-25-44(53)56)41(49)22-16-33-12-11-13-34(30-33)17-23-42-50(3,4)38-32-36(70(64,65)66)19-21-40(38)52(42)29-10-6-8-15-48(60)68-54-45(57)26-27-46(54)58;/h16-23,30-32H,5-15,24-29H2,1-4H3,(H-,61,62,63,64,65,66);/q;+1/p-1 |
Clave InChI |
QNQRBLILCWCNAQ-UHFFFAOYSA-M |
SMILES isomérico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
SMILES canónico |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=CC(=CC=C4C(C5=C(N4CCCCCC(=O)ON6C(=O)CCC6=O)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)CCCCCC(=O)ON7C(=O)CCC7=O)C.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-4-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13724991.png)

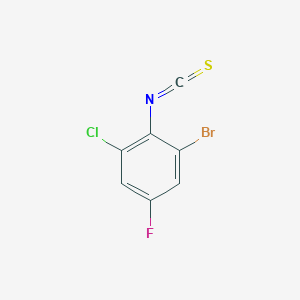

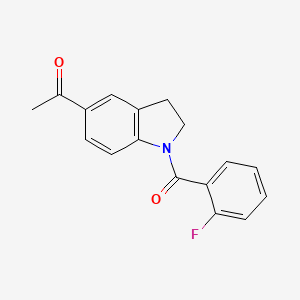
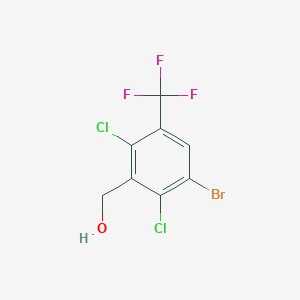
![Cyclopropylmethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13725039.png)
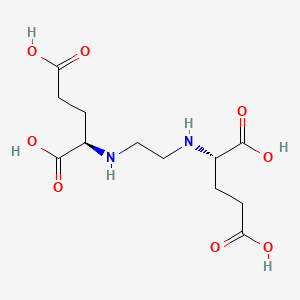
![3-Methyl-1-[1-[4-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13725045.png)
